Tos-Arg-OH Tos-Arg-OH
Brand Name: Vulcanchem
CAS No.: 1159-15-5
VCID: VC21539329
InChI: InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
Molecular Formula: C13H20N4O4S
Molecular Weight: 328,39 g/mole

Tos-Arg-OH

CAS No.: 1159-15-5

Cat. No.: VC21539329

Molecular Formula: C13H20N4O4S

Molecular Weight: 328,39 g/mole

* For research use only. Not for human or veterinary use.

Tos-Arg-OH - 1159-15-5

CAS No. 1159-15-5
Molecular Formula C13H20N4O4S
Molecular Weight 328,39 g/mole
IUPAC Name 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid
Standard InChI InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)
Standard InChI Key KFNRNFXZFIRNEO-NSHDSACASA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)[O-]
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]

Chemical Structure and Properties

Structural Characteristics

Tos-Arg-OH features a tosyl group attached to the alpha-amino group of arginine. The chemical formula is C₁₃H₂₀N₄O₄S, with a molecular weight of 328.39 g/mol . The structure includes a guanidinium group, characteristic of arginine, which contributes to its basicity and potential interactions in biological systems . The tosyl group (4-methylbenzenesulfonyl) provides protection for the amino functionality while maintaining the chemical reactivity of the carboxylic acid group.

Physical and Chemical Properties

Tos-Arg-OH exhibits specific physical and chemical properties that make it suitable for various applications. The compound typically appears as a white to almost white powder . It demonstrates solubility in polar organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but has limited solubility in water .

PropertyValueReference
Molecular FormulaC₁₃H₂₀N₄O₄S
Molecular Weight328.39 g/mol
Physical StateSolid/Powder
ColorWhite to almost white
Melting Point81-103°C
Boiling Point591.3°C at 760 mmHg
Density1.42 g/cm³
Flash Point311.4°C
Refractive Index1.621
Vapor Pressure7.95E-15 mmHg at 25°C

Chemical Identifiers and Nomenclature

Tos-Arg-OH is known by several names and identifiers in scientific literature and commercial catalogs:

Identifier TypeValueReference
CAS Number1159-15-5
IUPAC Name(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid
InChIInChI=1/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)
MDL NumberMFCD00019732

Applications in Biochemical Research

Peptide Synthesis

Tos-Arg-OH serves as a key reagent in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The tosyl group protects the amino functionality of arginine, preventing unwanted side reactions during peptide bond formation. This protection is crucial for achieving high yields and purity in synthesized peptides .

The compound enhances the stability and reactivity of the arginine residue in peptide synthesis protocols. The choice of tosyl as a protecting group offers specific advantages in certain peptide synthesis strategies, depending on the required conditions and the nature of the target peptide .

Enzyme Inhibition Studies

Tos-Arg-OH is utilized in studying the inhibition of specific enzymes, providing insights into enzyme mechanisms and potential drug targets . Enzyme inhibition studies employing this compound have contributed to understanding protein interactions and cellular processes .

In particular, derivatives of Tos-Arg-OH, such as tosyl-L-arginine methyl ester (TAME), have been shown to inhibit the anaphase-promoting complex/cyclosome (APC/c), which is essential for controlling mitosis . This inhibition occurs through mimicking the isoleucine-arginine (IR) tail of co-activators, making it valuable for cancer research .

Nitric Oxide Synthase Research

The compound plays a significant role in studies related to nitric oxide synthase, aiding in cardiovascular research and potential treatments for related diseases . L-arginine, the parent compound of Tos-Arg-OH, is the physiological precursor of nitric oxide (NO), an important mediator of vasodilation and inhibition of platelet aggregation .

Research has shown that L-arginine administration can induce peripheral vasodilation in humans and improve endothelium-dependent vasodilation . The protected form, Tos-Arg-OH, enables researchers to create modified versions of arginine for studying these effects in controlled environments.

Research Findings and Biological Activity

Cardiovascular Research

Studies involving L-arginine, the parent compound of Tos-Arg-OH, have demonstrated significant cardiovascular effects. Intravenous infusion of L-arginine (30 g) has been shown to induce peripheral vasodilation, resulting in improved nutritive muscle blood flow of the calves in atherosclerotic patients .

Pharmacokinetic studies have revealed that plasma L-arginine levels increase substantially after intravenous infusion, with the vasodilator effects closely correlated with plasma concentrations . The onset and duration of these effects correspond to the plasma concentration half-life of L-arginine, with an equilibration half-life of approximately 6 minutes .

Cell Cycle Regulation Studies

Tosyl-L-arginine methyl ester (TAME), a derivative of Tos-Arg-OH, has been investigated for its role in cell cycle regulation. Research has demonstrated that TAME inhibits APC/c functions by mimicking the isoleucine-arginine (IR) tail of co-activators .

Computational studies have shown that TAME binds to the APC3 subunit with higher binding affinity (approximately -7.3 kcal/mol) than to the APC8 subunit (approximately -5.7 kcal/mol) . The binding free energy value obtained for the APC3-TAME interaction was -22.25 ± 1.12 kcal/mol, with van der Waals energy being the major favorable contributor to the ligand binding .

Comparison with Similar Compounds

Tos-Arg-OH belongs to a family of protected arginine derivatives used in biochemical research and peptide synthesis. Several related compounds offer alternative protection strategies for arginine:

Comparative Analysis of Arginine Derivatives

CompoundProtecting GroupPrimary ApplicationsAdvantages/DisadvantagesReference
Tos-Arg-OHTosyl (p-toluenesulfonyl)Peptide synthesis, enzyme studiesStable under various conditions, relatively difficult to remove
Boc-Arg(Mts)-OHBoc (amino) and Mts (guanidino)Solid-phase peptide synthesisMts group more easily removed than Tos, useful for multiple arginine residues
Fmoc-Arg-OHFluorenylmethyloxycarbonylModern SPPS protocolsCompatible with Fmoc-based SPPS, orthogonal to Boc chemistry
Tos-Arg-OMe.HClTosyl (amino) with methyl esterEnzyme inhibition studiesActive as APC inhibitor, methyl ester increases cell permeability

The choice of protecting group depends on the specific requirements of the synthesis or research application, such as the stability of the protecting group under various reaction conditions and the ease of removal.

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